![molecular formula C8H11N2NaO3 B1261173 Barbital sodium CAS No. 144-02-5](/img/structure/B1261173.png)
Barbital sodium
Overview
Description
Barbital Sodium, also known as Sodium 5,5-diethylbarbiturate, is a long-acting barbiturate . It significantly depresses various metabolic processes at high doses . It is used as a hypnotic and sedative and may induce dependence . Barbital Sodium is also used in veterinary practice for central nervous system depression .
Synthesis Analysis
The synthesis of Barbital Sodium is achieved by condensation of diethyl malonate with urea in the presence of sodium ethoxide . A multicomponent crystal of metformin (Met) and barbital (Bar) was successfully synthesized through an anion exchange reaction and cooling crystallization method .
Molecular Structure Analysis
The molecular formula of Barbital Sodium is C8H11N2NaO3 . The average weight is 184.1925 and the mono-isotopic weight is 184.08479226 .
Physical And Chemical Properties Analysis
Barbital Sodium has a molar mass of 206.17 . It has a density of 1.418 at 20℃ . The melting point is 190℃ . It is soluble in water with a solubility of 181.6g/L at 20℃ . It appears as a white to almost white powder or crystalline .
Scientific Research Applications
Biological Buffer in Research
Barbital Sodium is often used as a component of Michaeli’s buffer , a commonly used buffer solution that helps maintain ideal conditions for histological and histopathological analyses . It is particularly well-suited for scenarios requiring lower buffer capacity without compromising pH stability .
Use in Immunoelectrophoresis
This compound is utilized as a biological buffer in immunoelectrophoresis , a laboratory technique used to analyze proteins .
Use in Hemolytic Assays
Barbital Sodium is used in hemolytic assays , which are tests designed to study the lysis or destruction of red blood cells .
Use in Fixative Solutions
It is also used in fixative solutions , which are used in microscopy and histology to preserve specimens such as tissue sections so that they can be examined under a microscope .
Synthesis of Metal Complexes
Barbital Sodium has been used in the synthesis of Group-VIII metal complexes (viz. Ni(II), Pd(II), and Pt(II)) . These complexes have been investigated for their biological activity .
Antimicrobial Activity
The synthesized metal chelates of Barbital Sodium have shown promising antimicrobial activity against bacterial species (Staphylococcus aureus, Escherichia coli) and fungi (Aspergillus flavus and Candida albicans) .
Use in Pharmaceutical Applications
Sodium Barbital has important roles in pharmaceutical applications. It is a category of drugs that have varied applications such as sedatives, hypnotics, and anticonvulsants .
Use in Forensic Toxicology
A rapid, simple, and efficient bioanalytical method has been developed for the simultaneous quantification of phenobarbital and barbital in human whole blood using liquid–liquid extraction combined with direct analysis in real time (DART) and high-resolution mass spectrometry (HRMS) . This method has been applied to cases of phenobarbital poisoning .
Mechanism of Action
Target of Action
Barbital sodium, also known as Sodium barbital, primarily targets the Gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The specific subunits targeted by Barbital sodium include alpha-1, alpha-2, alpha-3, alpha-4, alpha-5, and alpha-6 . Additionally, it also interacts with neuronal acetylcholine receptor subunits alpha-4 and alpha-7, and glutamate receptors 2 and ionotropic, kainate 2 .
Mode of Action
Barbital sodium potentiates the effect of GABA at the GABA receptors . This potentiating effect increases the duration of time for which the chloride ionopore is open, leading to an increase in the amplitude and decay time of inhibitory postsynaptic currents . This results in a decrease in neuronal excitability, contributing to its sedative and hypnotic effects .
Biochemical Pathways
The primary biochemical pathway affected by Barbital sodium is the GABAergic pathway . By potentiating the effect of GABA, Barbital sodium
Safety and Hazards
properties
IUPAC Name |
sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFKWPGWBFQLN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020128 | |
Record name | Sodium barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] | |
Record name | Barbital sodium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12025 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Barbital sodium | |
CAS RN |
144-02-5 | |
Record name | Barbital sodium [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barbital sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does barbital sodium exert its sedative and hypnotic effects?
A: Barbital sodium, like other barbiturates, acts as a central nervous system (CNS) depressant. It binds to the GABAA receptor, a ligand-gated ion channel, at distinct sites from GABA itself. [] This binding enhances the effects of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less likely to fire, resulting in widespread CNS depression. []
Q2: What are the downstream effects of barbital sodium's action on the CNS?
A2: The CNS depression induced by barbital sodium manifests as various effects depending on the dose administered. These include:
- Sedation: Lower doses of barbital sodium primarily induce a state of calmness and drowsiness. []
- Hypnosis: Higher doses can induce sleep, hence its historical use as a hypnotic agent. [, , ]
- Anesthesia: At even higher doses, barbital sodium can induce surgical levels of anesthesia. []
Q3: What is the molecular formula and weight of barbital sodium?
A: The molecular formula of barbital sodium is C8H11N2NaO3, and its molecular weight is 206.17 g/mol. []
Q4: Is there any spectroscopic data available for barbital sodium?
A: While the provided research papers do not delve into detailed spectroscopic analyses, researchers have used various techniques like fluorescence and UV-Vis absorption spectroscopy to study the interaction of barbital sodium with bovine serum albumin (BSA). [] These studies provide insights into the binding mechanisms and thermodynamic parameters of such interactions.
Q5: How is barbital sodium metabolized and excreted from the body?
A: While the provided research papers don't offer detailed metabolic pathways, they indicate that barbital sodium is likely metabolized in the liver and excreted in the urine. [] A study in dogs found no significant difference in the duration of action of barbital sodium in normal and nephrectomized dogs, suggesting its destruction within the body. []
Q6: Are there any known drug interactions with barbital sodium?
A: The research papers mainly focus on the interaction of barbital sodium with other CNS depressants, particularly other barbiturates. They demonstrate that the duration of hypnosis induced by pentobarbital sodium is prolonged by various agents, including barbital sodium. [, , , , , , , , , ] This highlights the potential for additive CNS depressant effects when barbital sodium is co-administered with these agents.
Q7: What are the potential toxic effects of barbital sodium?
A: As a potent CNS depressant, barbital sodium carries a risk of respiratory depression, especially at higher doses. [] Prolonged and excessive use can lead to tolerance and dependence, with withdrawal symptoms such as convulsions upon abrupt discontinuation. [] It is crucial to use barbital sodium cautiously and under strict medical supervision.
Q8: What were the primary research applications of barbital sodium in these studies?
A8: The research papers primarily utilize barbital sodium as a pharmacological tool to:
- Study sleep and hypnosis: Researchers used barbital sodium to induce and evaluate sleep in animal models. [, , , , , , , ]
- Investigate the effects of other substances: Barbital sodium served as a reference compound to compare the sedative or hypnotic effects of other drugs or extracts. [, , , , , , , , , , , ]
- Explore drug metabolism and interactions: Studies investigated the impact of various agents on the duration of action of barbital sodium, providing insights into drug metabolism and potential interactions. [, , , , , , , , , , ]
Q9: Are there any current clinical applications of barbital sodium?
A: While barbital sodium was historically used as a sedative and hypnotic, its use has significantly declined due to safety concerns and the availability of safer alternatives. [] It is not commonly prescribed in modern clinical practice.
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